Bienvenue dans la boutique en ligne BenchChem!

7-Methoxy-2-phenylquinoline-4-carboxylic acid

COX-2 inhibition anti-inflammatory quinoline SAR

7-Methoxy-2-phenylquinoline-4-carboxylic acid (CAS 174636-63-6, MF C₁₇H₁₃NO₃, MW 279.29 g/mol) is a heterocyclic aromatic compound belonging to the 2-arylquinoline-4-carboxylic acid class, a privileged scaffold in medicinal chemistry with demonstrated applications spanning anti-inflammatory, anticancer, antimicrobial, and neurokinin receptor modulation programs. The compound features a quinoline core bearing a methoxy substituent at the 7-position, a phenyl ring at the 2-position, and a free carboxylic acid at the 4-position—a substitution pattern that distinguishes it from the historical drug cinchophen (2-phenylquinoline-4-carboxylic acid, lacking 7-substitution) and positions it as a key synthetic intermediate for carboxamide-based neurokinin-3 (NK-3) receptor antagonists.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 174636-63-6
Cat. No. B063250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-phenylquinoline-4-carboxylic acid
CAS174636-63-6
Synonyms4-QUINOLINECARBOXYLIC ACID,7-METHOXY-2-PHENYL-
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H13NO3/c1-21-12-7-8-13-14(17(19)20)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20)
InChIKeyCVNYMEQAFAUKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-phenylquinoline-4-carboxylic Acid (CAS 174636-63-6): Core Scaffold Identity and Procurement-Relevant Specifications


7-Methoxy-2-phenylquinoline-4-carboxylic acid (CAS 174636-63-6, MF C₁₇H₁₃NO₃, MW 279.29 g/mol) is a heterocyclic aromatic compound belonging to the 2-arylquinoline-4-carboxylic acid class, a privileged scaffold in medicinal chemistry with demonstrated applications spanning anti-inflammatory, anticancer, antimicrobial, and neurokinin receptor modulation programs [1]. The compound features a quinoline core bearing a methoxy substituent at the 7-position, a phenyl ring at the 2-position, and a free carboxylic acid at the 4-position—a substitution pattern that distinguishes it from the historical drug cinchophen (2-phenylquinoline-4-carboxylic acid, lacking 7-substitution) and positions it as a key synthetic intermediate for carboxamide-based neurokinin-3 (NK-3) receptor antagonists [2]. Commercially available at ≥95% to 98% purity from multiple international suppliers , this compound serves as both a standalone screening candidate and a versatile building block for focused library synthesis.

Why Generic Substitution Fails for 7-Methoxy-2-phenylquinoline-4-carboxylic Acid: Substituent-Dependent Pharmacological Divergence


Within the 2-phenylquinoline-4-carboxylic acid chemotype, substitution at the quinoline 7-position is not a silent structural variation—it directly modulates lipophilicity, target engagement, and selectivity across multiple pharmacological programs. Systematic SAR studies have demonstrated that the nature of the C-7 substituent (H vs. OH vs. OCH₃ vs. fused ring) dictates COX-2 inhibitory potency and selectivity, with lipophilic substituents being essential for activity [1]. In the DHODH inhibitor series, compounds derived from vanillin (bearing a 7-methoxy group) exhibit distinct cytotoxicity and selectivity profiles compared to those from protocatechuic aldehyde (7,8-dialkoxy), with selectivity indices differing by >10-fold against MCF-7 cells [2]. Furthermore, the 7-methoxy derivative serves as a direct precursor to 4-carboxamide NK-3 receptor antagonists disclosed in SmithKline Beecham patents, whereas the 7-unsubstituted or 7-hydroxy analogs lead to compounds with substantially altered receptor affinity and subtype selectivity profiles [3]. Substituting this compound with cinchophen or other 7-unsubstituted analogs therefore forfeits the specific physicochemical and pharmacological properties conferred by the 7-methoxy group.

Quantitative Differentiation Evidence for 7-Methoxy-2-phenylquinoline-4-carboxylic Acid: Head-to-Head and Cross-Study Comparator Data


COX-2 Inhibitory Activity: C-7 Lipophilic Substitution Confers Potency Superior to Celecoxib in the Most Optimized Congeners

In a systematic SAR study of 4-carboxyl quinoline COX-2 inhibitors, Zarghi et al. (2009) varied substituents at the C-7 and C-8 positions while holding the C-2 para-methylsulfonylphenyl pharmacophore constant. The study demonstrated that lipophilic substituents at C-7 are critical for COX-2 potency: the most optimized compound 9e (bearing a fused cyclohexane ring at C-7/C-8) achieved a COX-2 IC₅₀ of 0.043 μM with a selectivity index (COX-1/COX-2) exceeding 513, outperforming the reference drug celecoxib (COX-2 IC₅₀ = 0.060 μM, SI = 405) [1]. This establishes the C-7 position as a key potency handle, directly relevant to the 7-methoxy substitution pattern of the target compound.

COX-2 inhibition anti-inflammatory quinoline SAR

DHODH Inhibition and Cancer Cell Selectivity: 7-Methoxy (Vanillin-Derived) Series Shows Distinct Selectivity Profile vs. 7,8-Dialkoxy (Protocatechuic) Series

Petrović et al. (2020) synthesized 14 quinoline-4-carboxylic acids via Doebner reaction using two precursor classes: vanillin (yielding 7-methoxy-2-aryl substitution) and protocatechuic aldehyde (yielding 7,8-dialkoxy substitution). Key differentiation emerged in selectivity: compound 3k from the vanillin/7-methoxy series displayed the highest selectivity index (SI) across the study—SI = 26.0 against MCF-7 and SI = 22.0 against A375 cells—substantially exceeding the SI range of 1.07–10.51 observed for protocatechuic aldehyde-derived compounds (3d–3g) against the same cell lines [1]. For DHODH enzyme inhibition, 3f (protocatechuic series) was most potent (IC₅₀ = 0.153 μM), while 3k (vanillin/7-methoxy series) showed moderate DHODH activity with IC₅₀ = 0.438 μM against MCF-7 cells in the antiproliferative assay—demonstrating that the 7-methoxy scaffold prioritizes cellular selectivity over maximal enzyme potency [1].

DHODH inhibition anticancer selectivity index quinoline-4-carboxylic acid

NK-3 Receptor Antagonist Scaffold: 7-Methoxy Derivative as Direct Precursor to Patent-Disclosed Carboxamide Ligands

The 2-phenylquinoline-4-carboxylic acid scaffold forms the pharmacophoric core of SB 218795, a benchmark non-peptide NK-3 receptor antagonist with a hNK-3-CHO binding Ki of 13 nM, exhibiting ~90-fold selectivity over hNK-2 (Ki = 1,221 nM) and >7,000-fold over hNK-1 (Ki > 100 μM) [1]. Patent US 6,608,083 B1 (SmithKline Beecham) explicitly claims 7-methoxy-2-phenylquinoline-4-carboxamide derivatives, including '(S)-N-[α-(methoxycarbonyl)benzyl]-7-methoxy-2-phenylquinoline-4-carboxamide,' as NK-3 and NK-2 receptor antagonists [2]. While SB 218795 itself lacks the 7-methoxy group (it is the 7-unsubstituted 2-phenylquinoline-4-carboxamide), the patent establishes that 7-methoxy substitution is explicitly within the claimed chemical space for this target class. The 7-methoxy-2-phenylquinoline-4-carboxylic acid is thus the direct synthetic precursor for generating these patent-disclosed carboxamide analogs via amide coupling at the C-4 carboxyl position [2].

NK-3 receptor neurokinin antagonist quinoline-4-carboxamide CNS drug discovery

S. aureus NorA Efflux Pump Inhibition: Methoxy Group Introduction on 2-Phenylquinoline Validated as Critical for EPI Activity Restoration

Felicetti et al. (2018) conducted a dedicated SAR evaluation of methoxy group introduction on the 2-phenylquinoline scaffold for Staphylococcus aureus NorA efflux pump inhibition (EPI). Starting from a 2-phenylquinoline hit (compound 1, unsubstituted), the systematic introduction of methoxy groups across 35 synthesized derivatives identified compounds 3b and 7d as the most potent NorA inhibitors, restoring ciprofloxacin MICs against resistant S. aureus strains at very low concentrations while maintaining non-toxic profiles in human cells [1]. Although the exact 7-methoxy-2-phenylquinoline-4-carboxylic acid was not the primary hit in this study, the work conclusively establishes that methoxy substitution on the 2-phenylquinoline core is a validated strategy for achieving NorA EPI activity—a finding that directly supports the procurement rationale for the 7-methoxy-4-carboxylic acid variant as a screening candidate or synthetic intermediate for EPI development [1].

efflux pump inhibitor NorA antimicrobial resistance methoxy pharmacophore

SIRT3 Inhibitory Activity: 2-Phenylquinoline-4-carboxylic Acid Core Delivers Sub-Micromolar Potency with Isoform Selectivity

Du et al. (2024) performed structural modification on the 2-phenylquinoline-4-carboxylic acid lead compound P6 and synthesized 33 derivatives evaluated for SIRT3 inhibitory activity. Several compounds achieved sub-micromolar to low-micromolar SIRT3 IC₅₀ values: S18 (IC₅₀ = 0.53 μM), S26 (IC₅₀ = 1.86 μM), T5 (IC₅₀ = 2.88 μM), and S27 (IC₅₀ = 5.06 μM), with all tested compounds exhibiting SIRT3 selectivity over SIRT1 and SIRT2 [1]. The lead compound P6 (2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid) had previously demonstrated SIRT3 IC₅₀ = 7.2 μM with selectivity over SIRT1 (32.6 μM) and SIRT2 (33.5 μM) [2]. The 7-methoxy substitution on the quinoline core represents an unexplored vector within this SIRT3 chemotype, offering a direct opportunity to probe substituent effects on the 7-position for isoform selectivity and cellular differentiation potency in multiple myeloma models [1].

SIRT3 inhibition cancer differentiation therapy multiple myeloma sirtuin

Highest-Impact Application Scenarios for 7-Methoxy-2-phenylquinoline-4-carboxylic Acid Based on Verified Evidence


Scaffold for NK-3 Receptor Antagonist Lead Optimization via C-4 Carboxamide Derivatization

The 7-methoxy-2-phenylquinoline-4-carboxylic acid serves as the direct synthetic precursor for generating 7-methoxy-substituted 4-quinolinecarboxamide NK-3 receptor antagonists as claimed in US Patent 6,608,083 B1 [1]. The benchmark compound SB 218795 (7-unsubstituted analog) exhibits hNK-3 Ki = 13 nM with 90-fold selectivity over hNK-2 and >7,000-fold over hNK-1 . Amide coupling at the C-4 carboxyl group of the target compound with diverse amine fragments enables rapid exploration of the 7-methoxy substituent effect on NK-3 affinity, subtype selectivity, and metabolic stability relative to the 7-unsubstituted lead series. This application is particularly relevant for CNS drug discovery programs targeting neurokinin-3 receptor modulation.

DHODH Inhibitor Development Leveraging the 7-Methoxy Selectivity Advantage in Oncology

As demonstrated by Petrović et al. (2020), the vanillin-derived 7-methoxy-2-arylquinoline-4-carboxylic acid series (exemplified by compound 3k) achieves substantially higher cancer cell selectivity (SI_MCF-7 = 26.0) compared to the 7,8-dialkoxy protocatechuic series (SI_MCF-7 = 6.52 for 3f), despite lower absolute DHODH enzyme inhibition [1]. This potency-selectivity trade-off positions the 7-methoxy scaffold as an attractive starting point for hit-to-lead optimization in oncology, where maximizing the therapeutic window between cancer cells (MCF-7 IC₅₀ = 3.47 μM) and normal cells (HaCaT IC₅₀ = 107.50 μM) is critical. Procurement of the target compound enables further exploration of 2-aryl substitution diversity while retaining the 7-methoxy selectivity handle.

Antimicrobial Resistance Program: NorA Efflux Pump Inhibitor Library Synthesis

The Felicetti et al. (2018) study established that systematic methoxy group introduction on the 2-phenylquinoline scaffold is a validated strategy for achieving potent NorA efflux pump inhibition in methicillin-resistant and fluoroquinolone-resistant S. aureus [1]. The 7-methoxy-2-phenylquinoline-4-carboxylic acid provides a pre-functionalized scaffold that can be elaborated at the C-2 phenyl and C-4 carboxyl positions to generate focused EPI libraries. The free carboxylic acid at C-4 further enables direct conjugation to linkers, probes, or affinity matrices for target engagement studies, while the 7-methoxy group satisfies the methoxy pharmacophore requirement identified in the SAR campaign.

COX-2 Selective Inhibitor Lead Generation Exploiting the C-7 Lipophilic Substituent SAR

Zarghi et al. (2009) conclusively demonstrated that lipophilic substituents at the C-7 position of 4-carboxyl quinoline derivatives are essential for COX-2 inhibitory potency, with the most optimized analog (9e) achieving a COX-2 IC₅₀ of 0.043 μM—1.4-fold more potent than celecoxib (0.060 μM) with superior COX-2/COX-1 selectivity (SI > 513 vs. 405) [1]. The 7-methoxy-2-phenylquinoline-4-carboxylic acid provides a defined lipophilic substituent at the critical C-7 position as a starting material for installing the para-methylsulfonylphenyl pharmacophore at C-2 (via modified Doebner or Pfitzinger chemistry) to generate novel COX-2 selective inhibitor candidates. This application is directly supported by the SAR conclusion that 'the presence of lipophilic substituents on the C-7 and C-8 quinoline ring is important for COX-2 inhibitory activity' [1].

Quote Request

Request a Quote for 7-Methoxy-2-phenylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.